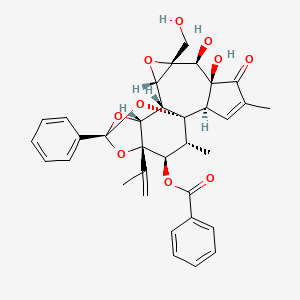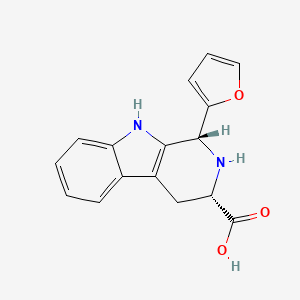
4,5-Dimethyl-2-pentadecyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dimethyl-2-pentadecyl-1,3-dioxolane is a dioxolane that is 1,3-dioxolane substituted by methyl groups at positions 4 and 5 and a pentadecyl group at position 2 respectively. It has a role as a metabolite.
Scientific Research Applications
Pyrolysis in Bio-derived Fuels Kwon and Xuan (2021) investigated alkyl-substituted 1,3-dioxolanes, including variants of 4,5-Dimethyl-2-pentadecyl-1,3-dioxolane, as potential biodiesels. They used ReaxFF molecular dynamics simulations to study the pyrolysis of these compounds at high temperatures, analyzing decomposition rates, reaction mechanisms, and product distribution. Their findings suggest that the molecular structure of the alkyl side-chain significantly affects the sooting tendency of these fuels, offering insights into the design of new fuel molecules with reduced soot production (Kwon & Xuan, 2021).
Polymerization Potential The polymerization of methyl-substituted 1,3-dioxolanes, including 4,5-Dimethyl variants, was studied by Okada, Mita, and Sumitomo (1975). They explored the polymerization process with different initiators, revealing how methyl substituents impact the cationic polymerizability of 1,3-dioxolanes from a thermodynamic perspective. This research provides foundational knowledge for understanding and manipulating the polymerization behavior of these compounds (Okada, Mita, & Sumitomo, 1975).
Synthesis and Structural Studies The synthesis and structural characteristics of derivatives of 1,3-dioxolane, such as (4R,5R)-α,α,α′,α′-2,2-hexaphenyl-4,5-dimethanol-1,3-dioxolane, have been a focus in studies by Irurre et al. (1992) and (2010). They reported on the synthesis methods and the unique conformations of these compounds, contributing to the broader understanding of the structural properties of 1,3-dioxolane derivatives (Irurre et al., 1992) (Irurre et al., 2010).
properties
Molecular Formula |
C20H40O2 |
|---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
4,5-dimethyl-2-pentadecyl-1,3-dioxolane |
InChI |
InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18(2)19(3)22-20/h18-20H,4-17H2,1-3H3 |
InChI Key |
HVZOKBODEROMSL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1OC(C(O1)C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC1OC(C(O1)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



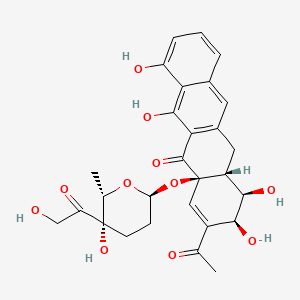
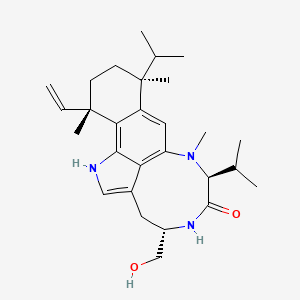

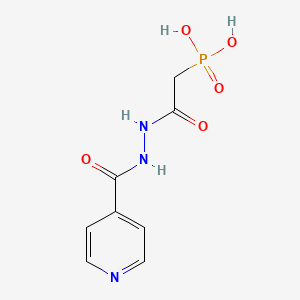
![2-amino-N-[4-amino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1200596.png)
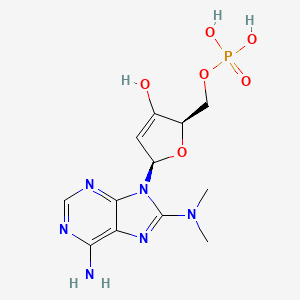

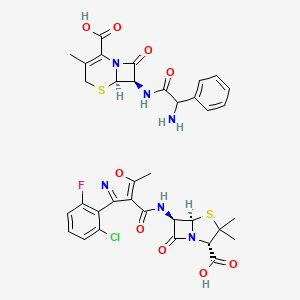


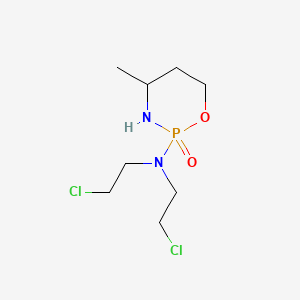
![4-[4-[2-Amino-4-[4,6-(N-methylquinolinium)amino]benzamido]anilino]-N-methylpyridinium mesylate](/img/structure/B1200608.png)
